Cas no 867009-85-6 (1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-)
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-
- 1-BENZYL-1,7-DIAZA-SPIRO[4.5]DECANE
- DTXSID80655077
- SCHEMBL4875396
- 1-Benzyl-1,7-diazaspiro[4.5]decane
- starbld0017902
- 867009-85-6
-
- Inchi: 1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-5-9-15(17)8-4-10-16-13-15/h1-3,6-7,16H,4-5,8-13H2
- InChI Key: AQDOFQYPDSIZHN-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CCCC21CNCCC2
Computed Properties
- Exact Mass: 230.178298710g/mol
- Monoisotopic Mass: 230.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 15.3Ų
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Bestfluorodrug | YFL00161-1g |
1-benzyl-1,7-diazaspiro[4.5]decane |
867009-85-6 | 97% | 1g |
¥5400 | 2023-09-19 | |
| Bestfluorodrug | YFL00161-5g |
1-benzyl-1,7-diazaspiro[4.5]decane |
867009-85-6 | 97% | 5g |
¥16700 | 2023-09-19 | |
| Bestfluorodrug | YFL00161-0.5g |
1-benzyl-1,7-diazaspiro[4.5]decane |
867009-85-6 | 97% | 0.5g |
¥3320 | 2023-09-19 | |
| Bestfluorodrug | YFL00161-1.0g |
1-benzyl-1,7-diazaspiro[4.5]decane |
867009-85-6 | 97% | 1.0g |
¥5400 | 2023-01-04 | |
| Bestfluorodrug | YFL00161-5.0g |
1-benzyl-1,7-diazaspiro[4.5]decane |
867009-85-6 | 97% | 5.0g |
¥16700 | 2023-01-04 |
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)- Related Literature
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1. Diterpenoids
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)- (CAS No. 867009-85-6): A Versatile Spirocyclic Compound in Modern Chemistry
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)- (CAS No. 867009-85-6) is a unique spirocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This nitrogen-containing heterocycle features a distinctive spiro[4.5]decane core structure with benzyl substitution at the 1-position, making it a valuable building block for drug discovery and specialty chemical applications.
The molecular structure of 1-(phenylmethyl)-1,7-diazaspiro[4.5]decane combines the rigidity of spiro systems with the flexibility of nitrogen-containing rings. This spirocyclic amine exhibits interesting physicochemical properties, including moderate polarity and the ability to form stable complexes with various metal ions. Researchers have explored its potential as a pharmacophore in medicinal chemistry, particularly for central nervous system (CNS) targets and enzyme inhibitors.
Recent studies highlight the growing importance of spirocyclic compounds like 1,7-diazaspiro[4.5]decane derivatives in addressing current challenges in drug development. The pharmaceutical industry increasingly values such structures for their ability to improve drug-like properties, including metabolic stability and blood-brain barrier penetration. This aligns with current trends in fragment-based drug discovery and the search for novel 3D molecular architectures beyond flat aromatic systems.
In synthetic chemistry, 1-benzyl-1,7-diazaspiro[4.5]decane serves as a versatile intermediate for constructing more complex molecules. Its spirocyclic scaffold offers multiple sites for functionalization, enabling the creation of diverse compound libraries. This characteristic makes it particularly valuable in combinatorial chemistry and high-throughput screening applications, where molecular diversity is crucial for identifying lead compounds.
The compound's stability under various conditions has made it attractive for materials science applications as well. Researchers are investigating its potential as a ligand in coordination chemistry and as a building block for functional materials with specific electronic or optical properties. These applications align with current interests in smart materials and molecular electronics.
From a commercial perspective, the demand for 1,7-diazaspiro[4.5]decane derivatives has been steadily increasing, driven by pharmaceutical research needs. The global market for spirocyclic compounds is projected to grow significantly, reflecting their importance in modern drug discovery. Suppliers typically offer 1-(phenylmethyl)-1,7-diazaspiro[4.5]decane in research quantities with high purity specifications, catering to both academic and industrial researchers.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the identity and purity of the material, which is crucial for research applications. The compound's spectral properties are well-documented, facilitating its identification in complex mixtures and reaction monitoring.
Safety considerations for handling 1-benzyl-1,7-diazaspiro[4.5]decane follow standard laboratory practices for organic compounds. While not classified as highly hazardous, appropriate precautions should be taken when working with this material, including the use of personal protective equipment and proper ventilation. Researchers should consult the material safety data sheet (MSDS) for specific handling guidelines.
The synthesis of 1,7-diazaspiro[4.5]decane, 1-(phenylmethyl)- typically involves multi-step organic transformations starting from readily available precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting current trends in sustainable chemical synthesis. Several patented routes exist for its production, highlighting its commercial importance.
Looking forward, the applications of spiro[4.5]decane-based compounds like this one are expected to expand into new areas of research. Emerging fields such as proteolysis targeting chimeras (PROTACs) and covalent inhibitors may benefit from the unique properties of this molecular scaffold. Its potential in bioconjugation chemistry and drug delivery systems is also being explored.
For researchers seeking alternatives or related structures, compounds such as 1,7-diazaspiro[4.5]decane hydrochloride or other N-substituted diazaspirodecane derivatives may offer similar properties with modified characteristics. The field continues to evolve with new synthetic methodologies and applications being reported regularly in the scientific literature.
In summary, 1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)- (CAS No. 867009-85-6) represents an important class of spirocyclic nitrogen compounds with broad utility in pharmaceutical research and materials science. Its unique structural features and versatile chemistry make it a valuable tool for addressing current challenges in drug discovery and functional materials development. As research into three-dimensional molecular architectures continues to advance, the importance of such spirocyclic systems is likely to grow further.
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